1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Overview
Description
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to participate in various chemical reactions and their potential biological activities .
Mechanism of Action
Target of action
Pyrazole derivatives have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of pyrazole derivatives can vary widely, but generally involves binding to a specific target, which can inhibit its function or modulate its activity .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely depending on their chemical structure. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of action
The result of the action of pyrazole derivatives can include effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound shares a similar pyrazole core but differs in its functional groups, leading to distinct chemical and biological properties.
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with different substituents, which affects its reactivity and applications.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different substituents, resulting in unique chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-14-6-9(8(2)13-14)7-15-10(11)4-5-12-15/h4-6H,3,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHARQTMQOCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167790 | |
Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-63-9 | |
Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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